molecular formula C24H20F3N3O3 B4540500 1-(2-METHOXYPHENYL)-5,7-DIMETHYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE

1-(2-METHOXYPHENYL)-5,7-DIMETHYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE

Cat. No.: B4540500
M. Wt: 455.4 g/mol
InChI Key: NIUGPYRYDOSRAC-UHFFFAOYSA-N
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Description

1-(2-METHOXYPHENYL)-5,7-DIMETHYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the pyrimidine family

Preparation Methods

The synthesis of 1-(2-METHOXYPHENYL)-5,7-DIMETHYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aromatic aldehydes with pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or dichloromethane and catalysts such as triethylamine . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-METHOXYPHENYL)-5,7-DIMETHYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, as a PARP-1 inhibitor, it binds to the active site of the enzyme, preventing it from repairing DNA damage in cancer cells . This leads to the accumulation of DNA damage and ultimately cell death. Additionally, its neuroprotective effects are mediated through the inhibition of endoplasmic reticulum stress and the NF-kB inflammatory pathway .

Comparison with Similar Compounds

1-(2-METHOXYPHENYL)-5,7-DIMETHYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE can be compared with other pyrimidine derivatives such as:

The uniqueness of this compound lies in its trifluoromethyl and methoxy substituents, which enhance its pharmacological properties and make it a versatile candidate for various applications.

Properties

IUPAC Name

1-(2-methoxyphenyl)-5,7-dimethyl-3-[[3-(trifluoromethyl)phenyl]methyl]pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F3N3O3/c1-14-11-15(2)28-21-20(14)22(31)29(13-16-7-6-8-17(12-16)24(25,26)27)23(32)30(21)18-9-4-5-10-19(18)33-3/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUGPYRYDOSRAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)N(C(=O)N2C3=CC=CC=C3OC)CC4=CC(=CC=C4)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-METHOXYPHENYL)-5,7-DIMETHYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 2
Reactant of Route 2
1-(2-METHOXYPHENYL)-5,7-DIMETHYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 3
Reactant of Route 3
1-(2-METHOXYPHENYL)-5,7-DIMETHYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 4
Reactant of Route 4
1-(2-METHOXYPHENYL)-5,7-DIMETHYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 5
Reactant of Route 5
1-(2-METHOXYPHENYL)-5,7-DIMETHYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 6
Reactant of Route 6
1-(2-METHOXYPHENYL)-5,7-DIMETHYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE

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